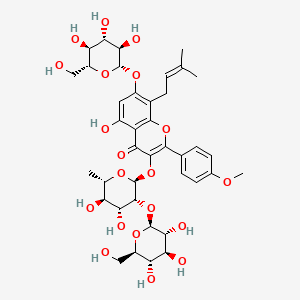

Epimedin A

Descripción

Propiedades

Número CAS |

110623-72-8 |

|---|---|

Fórmula molecular |

C40H52O19 |

Peso molecular |

836.8 g/mol |

Nombre IUPAC |

3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(1R,2R,3S,4R,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)cyclohexyl]oxychromen-4-one |

InChI |

InChI=1S/C40H52O19/c1-15(2)5-10-20-22(55-23-11-18(13-41)27(45)31(49)28(23)46)12-21(43)25-30(48)37(35(57-36(20)25)17-6-8-19(53-4)9-7-17)58-40-38(33(51)26(44)16(3)54-40)59-39-34(52)32(50)29(47)24(14-42)56-39/h5-9,12,16,18,23-24,26-29,31-34,38-47,49-52H,10-11,13-14H2,1-4H3/t16-,18+,23+,24+,26-,27+,28-,29+,31-,32-,33+,34+,38+,39-,40-/m0/s1 |

Clave InChI |

OKOVXNDIKBDKAA-OIAFWOJHSA-N |

SMILES isomérico |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)O[C@@H]4C[C@@H]([C@H]([C@@H]([C@H]4O)O)O)CO)O)C5=CC=C(C=C5)OC)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O |

SMILES canónico |

CC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)OC4CC(C(C(C4O)O)O)CO)O)C5=CC=C(C=C5)OC)OC6C(C(C(C(O6)CO)O)O)O)O)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Epimedin A |

Origen del producto |

United States |

Foundational & Exploratory

Epimedin A: A Comprehensive Technical Guide on its Discovery, Natural Sources, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epimedin A, a vital flavonoid glycoside predominantly found in the Epimedium genus, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the discovery of this compound, its primary natural sources, and detailed methodologies for its extraction and purification. Furthermore, it elucidates the molecular mechanisms underlying its biological effects, with a particular focus on the PI3K/AKT/NF-κB signaling pathway. This document aims to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Historical Context

Natural Sources of this compound

This compound is naturally present in various species of the genus Epimedium, which belongs to the Berberidaceae family. The concentration of this compound can vary significantly depending on the species, the specific part of the plant, and the geographical location of its cultivation.[1]

Plant Species

The following Epimedium species have been identified as natural sources of this compound:

-

Epimedium brevicornu Maxim.[3]

-

Epimedium sagittatum (Sieb. et Zucc.) Maxim.[4]

-

Epimedium sempervirens[4]

-

Epimedium koreanum Nakai

-

Epimedium pubescens Maxim.

-

Epimedium wushanense T. S. Ying[5]

-

Epimedium acuntinatum

-

Epimedium leptorrhizum

Distribution within the Plant

Research indicates that the leaves of Epimedium plants contain the highest concentration of flavonoids, including this compound.[2][6] The rhizomes and stems generally contain lower levels of these compounds.[6]

Quantitative Data

The following table summarizes the quantitative data on the content of this compound and other major flavonoids in various Epimedium species. This data is crucial for selecting the most suitable plant source for extraction and for quality control of herbal preparations.

| Epimedium Species | Plant Part | This compound (%) | Epimedin B (%) | Epimedin C (%) | Icariin (%) | Total Major Flavonoids (%) | Reference |

| E. sagittatum | Aerial Parts | Trace - 0.13 | Trace - 0.78 | 0.07 - 4.02 | Trace - 1.34 | 0.67 - 7.07 | [7] |

| E. brevicornu | Aerial Parts | 0.13 | 0.17 - 2.01 | 1.09 - 1.19 | 0.63 - 1.18 | 2.76 - 4.58 | [7] |

| E. acuntinatum | Aerial Parts | - | 0.32 - 1.16 | 1.65 - 2.34 | 0.44 - 0.86 | 2.89 - 4.77 | [7] |

| E. koreanum | Aerial Parts | - | 0.85 - 1.24 | 0.49 - 0.89 | 1.55 - 3.69 | 4.59 - 7.37 | [7] |

| E. pubescens | Aerial Parts | - | 0.74 - 1.28 | 1.14 - 1.76 | 0.41 - 1.40 | 3.47 - 4.77 | [7] |

| E. wushanense | Aerial Parts | - | 0.30 - 0.40 | 2.88 - 3.34 | 0.46 - 0.64 | 3.80 - 4.79 | [7] |

| E. pinnatum subsp. colchicum | Aerial Parts | 0.13 | 0.11 | 0.06 | 0.65 | 0.95 | [8][9] |

| E. sagittatum (Treated with Fe2+) | Leaves | 0.20 | - | 8.80 | 2.59 | 11.59 | [10] |

| E. sagittatum (Treated with Zn2+) | Leaves | 0.24 | 0.19 | 8.06 | 2.25 | 10.74 | [10] |

Note: '-' indicates data not reported in the cited source.

Experimental Protocols

The isolation and purification of this compound from its natural sources involve a series of steps, including extraction, fractionation, and chromatography.

Extraction: Ultrasonic-Assisted Extraction (UAE)

Ultrasonic-assisted extraction is an efficient method for obtaining flavonoids from plant materials. The following protocol is a representative example for the extraction of this compound from Epimedium leaves.

Materials and Equipment:

-

Dried and powdered Epimedium leaves

-

Ethanol (various concentrations)

-

Ultrasonic bath or probe system

-

Filter paper (e.g., Whatman No. 1)

-

Rotary evaporator

Procedure:

-

Sample Preparation: Weigh a specific amount of dried, powdered Epimedium leaves (e.g., 10 g).

-

Solvent Addition: Add the solvent (e.g., 50% ethanol) to the plant material at a specific liquid-to-solid ratio (e.g., 30:1 mL/g).

-

Ultrasonication: Place the mixture in an ultrasonic bath or use an ultrasonic probe. Set the extraction parameters to their optimal values. Based on literature, these are typically:

-

Ultrasonic Power: 250 W

-

Temperature: 50°C

-

Time: 30-60 minutes

-

-

Filtration: After sonication, filter the mixture through filter paper to separate the extract from the solid plant residue.

-

Repeat Extraction: For exhaustive extraction, repeat the process on the plant residue two more times with fresh solvent.

-

Concentration: Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 60°C to obtain the crude flavonoid extract.

Purification: High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that is highly effective for the separation and purification of natural products like this compound.

Materials and Equipment:

-

HSCCC instrument

-

HPLC system for fraction analysis

-

Two-phase solvent system (e.g., n-hexane-ethyl acetate-methanol-water)

-

Crude flavonoid extract

Procedure:

-

Solvent System Selection and Preparation: Select a suitable two-phase solvent system. A common system for flavonoids is n-hexane-ethyl acetate-methanol-water at varying ratios (e.g., 3:7:5:5 v/v/v/v). Prepare the solvent system by mixing the solvents in a separatory funnel and allowing the phases to separate. The upper phase is typically used as the stationary phase and the lower phase as the mobile phase.

-

HSCCC System Equilibration:

-

Fill the HSCCC column entirely with the stationary phase.

-

Set the desired revolution speed (e.g., 800-1800 rpm).

-

Pump the mobile phase into the column at a specific flow rate (e.g., 1.0-2.0 mL/min).

-

Continue pumping until the mobile phase emerges from the outlet and hydrodynamic equilibrium is established. The retention of the stationary phase should be recorded.

-

-

Sample Injection: Dissolve a known amount of the crude extract (e.g., 100-500 mg) in a small volume of the biphasic solvent system and inject it into the HSCCC through the sample loop.

-

Elution and Fraction Collection: Continue to pump the mobile phase through the column. Monitor the effluent with a UV detector (e.g., at 270 nm) and collect fractions at regular intervals.

-

Analysis of Fractions: Analyze the collected fractions using HPLC to identify the fractions containing pure this compound.

-

Isolation of Pure Compound: Combine the pure fractions and evaporate the solvent to obtain purified this compound.

Signaling Pathways and Mechanism of Action

This compound exerts its biological effects by modulating various intracellular signaling pathways. One of the most well-characterized mechanisms is its inhibition of the PI3K/AKT/NF-κB signaling axis, which plays a crucial role in inflammation and osteoclastogenesis (the process of bone resorption).

Inhibition of the PI3K/AKT/NF-κB Pathway

This compound has been shown to negatively regulate the TRAF6/PI3K/AKT/NF-κB pathway.[4][11] This inhibition leads to a reduction in the differentiation and activity of osteoclasts, which are cells responsible for breaking down bone tissue. This mechanism underlies the anti-osteoporotic effects of this compound.

The key steps in this pathway and the inhibitory action of this compound are as follows:

-

RANKL-RANK Binding: The process of osteoclast differentiation is initiated by the binding of the cytokine RANKL (Receptor Activator of Nuclear Factor-κB Ligand) to its receptor RANK on the surface of osteoclast precursor cells.

-

TRAF6 Recruitment: This binding event recruits the adaptor protein TRAF6 (TNF Receptor-Associated Factor 6).[4]

-

PI3K/AKT Activation: TRAF6 then activates the Phosphatidylinositol 3-kinase (PI3K)/AKT signaling cascade. This involves the phosphorylation and activation of AKT.[4]

-

NF-κB Activation: Activated AKT, in turn, leads to the activation of the transcription factor NF-κB (Nuclear Factor-kappa B). This involves the phosphorylation and subsequent degradation of the inhibitory protein IκB, allowing NF-κB to translocate to the nucleus.[7][12]

-

Gene Transcription: In the nucleus, NF-κB promotes the transcription of genes that are essential for osteoclast differentiation and function.

-

Inhibition by this compound: this compound intervenes in this pathway by negatively regulating the expression of TRAF6.[4][11] By reducing TRAF6 levels, this compound effectively blocks the downstream activation of PI3K, AKT, and NF-κB.[4] This leads to a suppression of osteoclast-related gene expression and ultimately inhibits bone resorption.

Signaling Pathway Diagram

Caption: this compound inhibits the TRAF6/PI3K/AKT/NF-κB signaling pathway.

Experimental Workflow Diagram

Caption: Workflow for the extraction and purification of this compound.

Conclusion

This compound stands out as a promising bioactive compound with significant therapeutic potential, particularly in the management of osteoporosis and inflammatory conditions. This guide has provided a comprehensive overview of its origins in Traditional Chinese Medicine, its primary natural sources within the Epimedium genus, and detailed protocols for its efficient extraction and purification. The elucidation of its inhibitory mechanism on the PI3K/AKT/NF-κB signaling pathway offers a clear direction for future research and drug development efforts. The methodologies and data presented herein are intended to equip researchers and scientists with the necessary information to further explore the pharmacological applications of this valuable natural product.

References

- 1. Comparison of the Active Compositions between Raw and Processed Epimedium from Different Species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. d-nb.info [d-nb.info]

- 4. This compound inhibits the PI3K/AKT/NF-κB signalling axis and osteoclast differentiation by negatively regulating TRAF6 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Epimedium - Wikipedia [en.wikipedia.org]

- 6. Comparative analysis of chemical components in different parts of Epimedium Herb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. TNF receptor-associated factor 6 (TRAF6) plays crucial roles in multiple biological systems through polyubiquitination-mediated NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitative Determination by HPLC-DAD of Icariin, this compound, Epimedin B, and Epimedin C in Epimedium (Berberidaceae) Species Growing in Turkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. This compound inhibits the PI3K/AKT/NF-κB signalling axis and osteoclast differentiation by negatively regulating TRAF6 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. TRAF6 Mediates Basal Activation of NF-κB Necessary for Hematopoietic Stem Cell Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Epimedin A: Chemical Structure and Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epimedin A is a prominent flavonoid glycoside isolated from plants of the Epimedium genus, which have a long history of use in traditional medicine. As a member of the prenylflavonoid family, this compound has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological activities of this compound, with a focus on its anti-osteoporosis and anti-inflammatory effects. Detailed experimental protocols and visualizations of the underlying signaling pathways are presented to support further research and drug development efforts.

Chemical Structure and Identification

This compound is characterized by a flavonoid core structure with multiple glycosidic linkages and a distinctive prenyl group.

Table 1: Chemical Identification of this compound

| Identifier | Value | Citation |

| IUPAC Name | 3-[(6-Deoxy-2-O-(β-D-glucopyranosyl)-α-L-mannopyranosyl)oxy]-7-(β-D-glucopyranosyloxy)-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | [1] |

| Molecular Formula | C₃₉H₅₀O₂₀ | [2] |

| Molecular Weight | 838.80 g/mol | [2] |

| CAS Number | 110623-72-8 | [1] |

| SMILES | CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=C(C3=O)C(=CC(=C4CC=C(C)C)OC5C(C(C(C(O5)CO)O)O)O)O)C6=CC=C(C=C6)OC)C)O)O)O)O)O | [2] |

| InChI | InChI=1S/C39H50O19/c1-14(2)6-11-19-21(54-38-32(50)29(47)26(44)22(13-40)55-38)12-20(41)23-27(45)35(33(56-34(19)23)17-7-9-18(51-5)10-8-17)57-39-36(30(48)25(43)16(4)53-39)58-37-31(49)28(46)24(42)15(3)52-37/h6-10,12,15-16,22,24-26,28-32,36-44,46-50H,11,13H2,1-5H3/t15-,16-,22+,24-,25-,26+,28+,29-,30+,31+,32+,36+,37-,38+,39-/m0/s1 | [3] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).

Table 2: Physicochemical Properties of this compound

| Property | Value | Citation |

| Appearance | Yellow powder | [2] |

| Solubility | DMSO: 10 mg/mLDMF: 5 mg/mLEthanol: 2 mg/mLPBS (pH 7.2): 3 mg/mL | |

| XlogP3-AA (Computed) | -1.9 | |

| Hydrogen Bond Donor Count | 12 | |

| Hydrogen Bond Acceptor Count | 20 | |

| Rotatable Bond Count | 11 | |

| Topological Polar Surface Area | 321 Ų | |

| Heavy Atom Count | 59 | |

| Complexity | 1550 |

Pharmacological Properties and Mechanism of Action

This compound exhibits a range of pharmacological activities, with its roles in bone metabolism and inflammation being the most extensively studied.

Anti-Osteoporosis Activity

Osteoporosis is a skeletal disorder characterized by reduced bone mass and microarchitectural deterioration, leading to an increased risk of fractures. This compound has demonstrated significant potential in the prevention and treatment of osteoporosis.

Mechanism of Action: The primary mechanism underlying the anti-osteoporotic effect of this compound is the inhibition of osteoclastogenesis, the process of osteoclast formation. Osteoclasts are bone-resorbing cells, and their excessive activity contributes to bone loss. This compound exerts its inhibitory effect on osteoclast differentiation by targeting the TRAF6/PI3K/AKT/NF-κB signaling pathway.[4]

Upon stimulation by Receptor Activator of Nuclear Factor κB Ligand (RANKL), its receptor RANK recruits TNF receptor-associated factor 6 (TRAF6). This initiates a signaling cascade involving phosphoinositide 3-kinase (PI3K) and Protein Kinase B (AKT), which ultimately leads to the activation of the transcription factor Nuclear Factor-κB (NF-κB). NF-κB then translocates to the nucleus and induces the expression of genes essential for osteoclast differentiation and function. This compound has been shown to downregulate the expression of key signaling molecules in this pathway, thereby suppressing osteoclast formation and bone resorption.[4]

Anti-Inflammatory Activity

Chronic inflammation is implicated in the pathogenesis of numerous diseases. This compound has been shown to possess potent anti-inflammatory properties.

Mechanism of Action: The anti-inflammatory effects of this compound are mediated, in part, through the modulation of the NF-κB and NLRP3 inflammasome signaling pathways. The NF-κB pathway is a central regulator of inflammatory responses, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. This compound can suppress the activation of NF-κB and the NLRP3 inflammasome, leading to a reduction in the production of inflammatory mediators.[5][6]

Experimental Protocols

In Vitro Osteoclast Differentiation Assay

This protocol describes the induction of osteoclast differentiation from RAW 264.7 macrophage cells and the assessment of the inhibitory effect of this compound.

Materials:

-

RAW 264.7 cells

-

Alpha-MEM (Minimum Essential Medium Eagle - Alpha Modification)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Recombinant mouse RANKL

-

Recombinant mouse M-CSF (Macrophage Colony-Stimulating Factor)

-

This compound

-

TRAP (Tartrate-Resistant Acid Phosphatase) staining kit

-

96-well plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 1 x 10⁴ cells/well in α-MEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate overnight at 37°C in a 5% CO₂ incubator.

-

Induction of Differentiation: The following day, replace the medium with fresh α-MEM containing 50 ng/mL RANKL and 30 ng/mL M-CSF to induce osteoclast differentiation.

-

Treatment with this compound: Simultaneously, treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM). Include a vehicle control (e.g., DMSO).

-

Culture and Medium Change: Culture the cells for 5-7 days, replacing the medium with fresh medium containing RANKL, M-CSF, and this compound every 2 days.

-

TRAP Staining: After the incubation period, fix the cells and stain for TRAP activity according to the manufacturer's instructions. TRAP-positive multinucleated (≥3 nuclei) cells are identified as osteoclasts.

-

Quantification: Count the number of TRAP-positive multinucleated cells per well under a microscope.

In Vivo Anti-Inflammatory Assay (Croton Oil-Induced Ear Edema in Mice)

This protocol describes a common in vivo model to assess the topical anti-inflammatory activity of this compound.

Materials:

-

Male ICR mice (25-30 g)

-

This compound

-

Croton oil

-

Acetone (vehicle)

-

Micrometer or balance

Procedure:

-

Animal Acclimatization: Acclimate mice to the laboratory conditions for at least one week before the experiment.

-

Grouping: Divide the mice into several groups: a negative control group (vehicle), a positive control group (e.g., indomethacin), and treatment groups receiving different doses of this compound.

-

Induction of Edema: Prepare a solution of croton oil in acetone. Apply a specific volume (e.g., 20 µL) of the croton oil solution to the inner surface of the right ear of each mouse. Apply the same volume of acetone to the left ear as a control.

-

Treatment: For the treatment groups, apply this compound dissolved in the croton oil/acetone solution to the right ear.

-

Measurement of Edema: After a specific time period (e.g., 4-6 hours), sacrifice the mice and punch out a standard-sized disc from both ears.

-

Evaluation: Weigh the ear punches. The difference in weight between the right (treated) and left (control) ear punches indicates the degree of edema. Calculate the percentage inhibition of edema for the treated groups compared to the negative control group.

Conclusion

This compound is a promising natural compound with well-documented anti-osteoporosis and anti-inflammatory properties. Its mechanisms of action, primarily involving the modulation of the TRAF6/PI3K/AKT/NF-κB and NF-κB/NLRP3 inflammasome signaling pathways, provide a solid foundation for its therapeutic potential. The experimental protocols and pathway diagrams presented in this guide offer valuable resources for researchers and drug development professionals seeking to further explore the pharmacological activities of this compound and its potential applications in human health. Further studies are warranted to fully elucidate its clinical efficacy and safety profile.

References

- 1. This compound | C40H52O19 | CID 53486399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Development of this compound complex drugs for treating the osteoporosis [ouci.dntb.gov.ua]

- 3. Epimedin B | C38H48O19 | CID 5748393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound inhibits the PI3K/AKT/NF-κB signalling axis and osteoclast differentiation by negatively regulating TRAF6 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Epimedin B exerts an anti-inflammatory effect by regulating the MAPK/NF-κB/NOD-like receptor signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anti-Inflammatory Potential of Epimedin A: A Technical Whitepaper for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Epimedin A, a key flavonoid glycoside isolated from plants of the Epimedium genus, is emerging as a compound of significant interest in the field of inflammation research. Preclinical evidence increasingly demonstrates its capacity to modulate critical inflammatory signaling pathways, positioning it as a promising candidate for the development of novel anti-inflammatory therapeutics. This technical guide provides a comprehensive overview of the current understanding of this compound's anti-inflammatory effects, with a focus on its molecular mechanisms, relevant experimental data, and detailed protocols for its investigation. While direct IC50 values for cytokine inhibition by this compound are not extensively reported in the current literature, molecular docking studies provide quantitative insights into its potential efficacy.

Core Mechanisms of Anti-Inflammatory Action

This compound exerts its anti-inflammatory effects through the modulation of several key signaling cascades implicated in the inflammatory response. The primary mechanisms identified to date involve the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, as well as the potential attenuation of the NLRP3 inflammasome.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of a wide array of pro-inflammatory cytokines, chemokines, and adhesion molecules. This compound has been shown to interfere with this pathway, thereby suppressing the downstream inflammatory cascade.[1] Molecular docking studies have demonstrated a strong binding affinity of this compound to core components of the NF-κB complex, suggesting a direct inhibitory interaction.[2]

Modulation of MAPK Signaling Pathways

The MAPK signaling pathways, including ERK, JNK, and p38, are crucial for transducing extracellular signals into cellular responses, including the production of inflammatory mediators. Evidence suggests that flavonoids from Epimedium can interfere with the phosphorylation of key proteins in these pathways, thereby dampening the inflammatory response. While direct studies on this compound are limited, the known actions of related compounds suggest this as a probable mechanism.

Attenuation of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the maturation and secretion of the pro-inflammatory cytokines IL-1β and IL-18. Aberrant NLRP3 activation is implicated in a host of inflammatory diseases. Studies on related flavonoids from Epimedium suggest that these compounds can inhibit NLRP3 inflammasome activation, representing another potential anti-inflammatory mechanism of this compound.

Quantitative Data Presentation

Direct experimental determination of IC50 values for this compound against key inflammatory mediators is limited in the available literature. However, computational molecular docking studies provide valuable quantitative estimates of its binding affinity to pro-inflammatory targets.

| Target Protein | Ligand (this compound) Binding Energy (kcal/mol) | Reference |

| TNF-α | -7.2 | [2] |

| NF-κB | -8.1 | [2] |

| AKT1 | -8.5 | [2] |

| Caspase-3 | -8.0 | [2] |

| Caspase-9 | -8.4 | [2] |

Note: A lower binding energy indicates a more stable and potentially more potent interaction.

Detailed Experimental Protocols

The following protocols are representative methodologies for investigating the anti-inflammatory effects of this compound in vitro and in vivo.

In Vitro Anti-Inflammatory Assay in LPS-Stimulated RAW264.7 Macrophages

Objective: To evaluate the inhibitory effect of this compound on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

This compound (dissolved in DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent for Nitric Oxide (NO) quantification

-

ELISA kits for TNF-α, IL-6, and IL-1β

-

Reagents for Western blotting (antibodies against p-p65, p-ERK, p-p38, etc.)

Procedure:

-

Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.

-

Seeding: Seed cells into 96-well plates (for NO and cytotoxicity assays) or 6-well plates (for ELISA and Western blot) and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the cell culture medium and incubate for 24 hours.

-

Sample Collection:

-

Collect the cell culture supernatant for NO and cytokine analysis.

-

Lyse the cells to extract total protein for Western blot analysis.

-

-

Analysis:

-

Nitric Oxide (NO) Assay: Measure the nitrite concentration in the supernatant using the Griess reagent.

-

Cytokine Measurement: Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant using specific ELISA kits.

-

Western Blot: Analyze the expression and phosphorylation status of key signaling proteins (e.g., NF-κB p65, IκBα, ERK, p38) in the cell lysates.

-

In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema in Mice

Objective: To assess the in vivo anti-inflammatory activity of this compound in an acute inflammation model.

Materials:

-

Male C57BL/6 mice (6-8 weeks old)

-

This compound (suspended in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)

-

Carrageenan (1% w/v in sterile saline)

-

Plethysmometer

Procedure:

-

Acclimatization: Acclimatize the mice for at least one week before the experiment.

-

Grouping: Divide the mice into several groups: vehicle control, this compound treated groups (different doses), and a positive control group (e.g., indomethacin).

-

Drug Administration: Administer this compound or the vehicle orally or intraperitoneally 1 hour before carrageenan injection.

-

Induction of Edema: Inject 50 µL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each mouse.

-

Measurement of Paw Volume: Measure the paw volume of each mouse using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

-

Calculation: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

Conclusion and Future Directions

This compound demonstrates significant potential as an anti-inflammatory agent, primarily through its inhibitory effects on the NF-κB and MAPK signaling pathways. While direct quantitative data on its inhibition of inflammatory mediators is still emerging, molecular docking studies provide strong evidence for its interaction with key pro-inflammatory targets. The experimental protocols outlined in this guide offer a robust framework for further investigation into its therapeutic efficacy.

Future research should focus on:

-

Determining the precise IC50 values of this compound for the inhibition of key pro-inflammatory cytokines and enzymes.

-

Elucidating the detailed molecular interactions of this compound with its targets.

-

Evaluating the efficacy of this compound in a wider range of preclinical models of chronic inflammatory diseases.

-

Investigating the pharmacokinetic and pharmacodynamic properties of this compound to optimize its therapeutic potential.

The continued exploration of this compound's anti-inflammatory properties holds promise for the development of novel and effective treatments for a variety of inflammatory conditions.

References

- 1. This compound inhibits the PI3K/AKT/NF-κB signalling axis and osteoclast differentiation by negatively regulating TRAF6 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Based on network pharmacology and molecular docking to explore the protective effect of Epimedii Folium extract on cisplatin-induced intestinal injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of Epimedin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epimedin A is a key flavonoid glycoside isolated from plants of the Epimedium genus, commonly known as Horny Goat Weed. Traditional Chinese Medicine has long utilized these plants for the treatment of various ailments, including osteoporosis and inflammatory conditions. Modern pharmacological research has begun to elucidate the molecular mechanisms underlying the therapeutic effects of its active constituents. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its anti-osteoporotic and anti-inflammatory properties. The information presented herein is intended to support further research and drug development efforts.

Therapeutic Effects

This compound has demonstrated significant therapeutic potential in preclinical studies, primarily in the areas of bone health and inflammation.

Anti-Osteoporotic Activity

In vivo studies using ovariectomized (OVX) rat models, which mimic postmenopausal osteoporosis, have shown that oral administration of this compound can significantly mitigate bone loss.[1] Treatment with this compound has been shown to increase bone mineral density (BMD), relative bone volume (BV/TV), trabecular thickness (Tb.Th), and trabecular number (Tb.N), while reducing trabecular separation (Tb.Sp).[1] Furthermore, this compound treatment has been observed to inhibit the expression of tartrate-resistant acid phosphatase (TRAP) and nuclear factor of activated T-cells c1 (NFATc1) in the bone tissue of these animals, both of which are key markers of osteoclast activity.[1]

Anti-Inflammatory Activity

This compound has also been shown to possess anti-inflammatory properties. In a mouse model of allergic contact dermatitis, oral administration of this compound exerted a significant anti-inflammatory effect.[2] This has been attributed to its ability to modulate key inflammatory signaling pathways.

Mechanism of Action

The therapeutic effects of this compound are underpinned by its ability to modulate specific intracellular signaling pathways, primarily in osteoclasts and immune cells.

Inhibition of Osteoclastogenesis

This compound has been shown to directly inhibit the differentiation and bone resorption activity of osteoclasts.[1] At the molecular level, it targets the TRAF6/PI3K/AKT/NF-κB signaling axis. By negatively regulating the expression of TNF receptor-associated factor 6 (TRAF6), this compound effectively suppresses the downstream activation of phosphoinositide 3-kinase (PI3K), protein kinase B (AKT), and nuclear factor-kappa B (NF-κB).[1] This cascade of inhibition ultimately leads to a reduction in the expression of key osteoclastogenic genes, thereby impairing osteoclast formation and function.

Modulation of Inflammatory Pathways

The anti-inflammatory effects of this compound are linked to its ability to suppress the NF-κB/NLRP3 inflammasome pathway and enhance the Nrf2 pathway. By inhibiting the activation of NF-κB, this compound can reduce the production of pro-inflammatory cytokines. Concurrently, by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of the antioxidant response, this compound can help to mitigate oxidative stress, a common feature of inflammatory conditions.

Pharmacokinetics

Table 1: Pharmacokinetic Parameters of this compound in Rats following Intramuscular Administration [3]

| Parameter | Value |

| Tmax (h) | 0.21 |

| t1/2z (h) | 0.60 |

Table 2: Pharmacokinetic Parameters of Epimedin C in Rats following Oral Administration [4][5][6]

| Parameter | Value |

| Route | Oral |

| Dose | 50 mg/kg |

| Cmax (ng/mL) | 15.4 ± 4.2 |

| Tmax (h) | 0.3 ± 0.1 |

| AUC (0-t) (ng·h/mL) | 28.7 ± 6.9 |

| AUC (0-inf) (ng·h/mL) | 30.1 ± 7.3 |

| t1/2 (h) | 1.5 ± 0.4 |

| Oral Bioavailability (%) | ~0.58 |

Note: The data for Epimedin C is provided as a reference for a structurally similar compound, and the pharmacokinetic profile of this compound may differ.

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of this compound's pharmacological profile.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with varying concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control group.

RANKL-Induced Osteoclastogenesis Assay

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10³ cells/well.

-

Induction and Treatment: Culture the cells in α-MEM supplemented with 10% FBS, 50 ng/mL RANKL, and varying concentrations of this compound for 5-7 days.

-

TRAP Staining:

-

Wash the cells with PBS and fix with 4% paraformaldehyde for 10 minutes.

-

Wash with PBS and then incubate with a TRAP staining solution (containing naphthol AS-BI phosphate and fast garnet GBC salt in an acetate buffer) at 37°C for 30-60 minutes.

-

Wash with distilled water and counterstain with hematoxylin if desired.

-

-

Microscopic Analysis: Identify and count TRAP-positive multinucleated (≥3 nuclei) cells as osteoclasts under a light microscope.

Western Blot Analysis

-

Cell Lysis: Lyse treated cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., TRAF6, p-AKT, AKT, p-NF-κB, NF-κB, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qPCR)

-

RNA Extraction: Extract total RNA from treated cells using a suitable RNA isolation kit.

-

Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR Reaction: Perform qPCR using a SYBR Green master mix with specific primers for the target genes (e.g., Nfatc1, Trap, and a housekeeping gene like Gapdh).

-

Data Analysis: Analyze the gene expression levels using the 2-ΔΔCt method.

Signaling Pathway Visualizations

The following diagrams illustrate the key signaling pathways modulated by this compound.

Caption: this compound inhibits osteoclastogenesis via the TRAF6/PI3K/AKT/NF-κB pathway.

Caption: this compound modulates inflammatory responses through the NF-κB and Nrf2 pathways.

References

- 1. This compound inhibits the PI3K/AKT/NF-κB signalling axis and osteoclast differentiation by negatively regulating TRAF6 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Based on network pharmacology and molecular docking to explore the protective effect of Epimedii Folium extract on cisplatin-induced intestinal injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [Pharmacokinetics of this compound, B, C and icariin of Chuankezhi injection in rat] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and oral bioavailability of epimedin C after oral administration of epimedin C and Herba Epimedii extract in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. hub.tmu.edu.tw [hub.tmu.edu.tw]

A Technical Guide to the Biosynthetic Pathway of Epimedin A in Epimedium

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Epimedium, a genus of perennial herbs known in Traditional Chinese Medicine as Yin-yang-huo, is a rich source of prenylated flavonol glycosides, which are its primary bioactive constituents. Among these, Epimedin A, B, C, and icariin are considered key markers for quality control and exhibit a wide range of pharmacological activities, including the treatment of osteoporosis and sexual dysfunction.[1][2] The increasing market demand for these compounds necessitates a deeper understanding of their biosynthesis for applications in metabolic engineering and synthetic biology. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, detailing the key enzymatic steps, regulatory mechanisms, quantitative data, and essential experimental protocols for its study.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-stage process that can be broadly divided into three phases: the general phenylpropanoid pathway, the formation of the core flavonol skeleton, and the subsequent tailoring modifications involving prenylation and multiple glycosylation steps.[1]

Phase 1 & 2: Formation of the Kaempferol Core

The pathway begins with the amino acid L-phenylalanine, which is derived from the shikimate pathway.[1] Through the concerted action of several well-characterized enzymes, L-phenylalanine is converted into 4-coumaroyl-CoA. This intermediate is the key precursor for the flavonoid pathway.

The core flavonoid pathway enzymes then construct the kaempferol backbone:

-

Chalcone Synthase (CHS): Catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

-

Chalcone Isomerase (CHI): Facilitates the stereospecific cyclization of naringenin chalcone into naringenin.[1]

-

Flavanone 3-Hydroxylase (F3H): Hydroxylates naringenin to produce dihydrokaempferol.[1]

-

Flavonol Synthase (FLS): Introduces a double bond into dihydrokaempferol to yield the flavonol kaempferol.[1][3]

Phase 3: Tailoring Steps from Kaempferol to this compound

The unique structure of this compound results from a series of specific modifications to the kaempferol aglycone. These "tailoring" steps are critical for its bioactivity.

-

Prenylation: The addition of a C5 isopentenyl group to the C-8 position of the kaempferol A-ring is a hallmark of Epimedium flavonoids.[4] This reaction is catalyzed by a specific prenyltransferase (PT) . The genome of Epimedium pubescens has been shown to contain multiple putative PT genes, with EpPT8 identified as a key enzyme responsible for the 8-prenylation of flavonols to produce icaritin (8-prenylkaempferol-3-O-rhamnoside-7-O-glucoside's aglycone) and its derivatives.[4][5]

-

Glycosylation: The subsequent glycosylation events are complex and sequential, catalyzed by various UDP-glycosyltransferases (UGTs) .[1] While the exact order can vary, the pathway leading to this compound is generally understood as follows:

-

3-O-Rhamnosylation: A rhamnose sugar is attached to the 3-hydroxyl group of the 8-prenylated kaempferol.

-

7-O-Glucosylation: A glucose molecule is added to the 7-hydroxyl group. The enzyme Ep7GT from E. pseudowushanense has been identified to regiospecifically catalyze the 7-O-glycosylation of baohuoside I (icaritin-3-O-rhamnoside) to form icariin.[6]

-

2''-O-Xylosylation: This is the final step in forming this compound. A novel xylosyltransferase, EpF3R2″XylT , has been cloned from E. pubescens. This enzyme specifically transfers a xylose moiety from UDP-xylose to the 2″-hydroxyl position of the rhamnose sugar on icariin, yielding this compound.[7]

-

The overall biosynthetic pathway is visualized below.

Transcriptional Regulation of the Pathway

The expression of flavonoid biosynthetic genes is tightly controlled by a combination of transcription factors (TFs), primarily from the MYB, basic helix-loop-helix (bHLH), and WD40 repeat families.[8] These proteins often form a regulatory complex (MBW complex) that binds to the promoter regions of structural genes like CHS, F3H, and FLS, thereby activating their transcription.[2][8] In Epimedium, several R2R3-MYB TFs have been identified as putative regulators of the pathway. For instance, EsMYBF1 is suggested to be involved in regulating flavonol biosynthesis.[8] Understanding this regulatory network is key to manipulating the production of target flavonoids in the plant.

Quantitative Data on Biosynthesis

Quantitative analysis of enzyme kinetics and metabolite accumulation provides crucial insights for optimizing production, whether in planta or in microbial systems.

Table 1: Enzyme Kinetic Parameters

This table summarizes the kinetic properties of key tailoring enzymes identified in Epimedium and related species. Lower Kₘ values indicate a higher affinity of the enzyme for its substrate.

| Enzyme | Substrate | Kₘ (µM) | Source |

| EpF3R2″XylT | Icariin | 75.96 ± 11.91 | [7] |

| Baohuoside I | 113.15 ± 37.60 | [7] | |

| Baohuoside II | 123.97 ± 16.45 | [7] | |

| LaPT2 * | Kaempferol | 10.3 ± 0.6 | [9] |

| DMAPP | 147.2 ± 13.9 | [9] |

*Note: LaPT2 is a prenyltransferase from white lupin, included for reference as kinetic data for EpPT8 is not fully available.

Table 2: Modulation of Flavonoid Content in E. sagittatum

Environmental factors and external treatments can significantly alter the accumulation of this compound and related compounds. The following data shows the impact of spraying mineral elements on flavonoid content after 20 days.

| Treatment | Compound | Maximum Content (%) | % Increase vs. Control |

| Low Conc. Fe²⁺ (100 mg·L⁻¹) | Epimedin B | 0.17 | 60.07% |

| Low Conc. Cu²⁺ (100 mg·L⁻¹) | Icariin | 2.21 | 30.41% |

| Low Conc. Cu²⁺ (100 mg·L⁻¹) | This compound | 0.18 | 39.63% |

| High Conc. Cu²⁺ (2500 mg·L⁻¹) | Epimedin B | 0.16 | 51.80% |

Data sourced from a study on the effects of mineral elements on flavonoid accumulation.[10]

Key Experimental Protocols

The elucidation of the this compound pathway relies on a combination of analytical chemistry, molecular biology, and biochemistry. Below are summarized protocols for key experimental procedures.

Protocol 1: Flavonoid Extraction and Quantification by UPLC-MS/MS

This protocol is used to identify and quantify this compound and related flavonoids from plant tissue.

-

Sample Preparation: Lyophilize mature leaf samples and grind them into a fine powder.[11]

-

Extraction: Suspend 100 mg of powder in 1.2 mL of 70% aqueous methanol. Vortex the solution for 30 minutes and refrigerate at 4°C overnight.[11]

-

Clarification: Centrifuge the samples at 12,000 rpm for 10 minutes. Filter the supernatant through a 0.22 µm filter.[11]

-

UPLC-MS/MS Analysis:

-

System: UPLC-ESI-MS/MS system (e.g., SHIMADZU Nexera X2 with Applied Biosystems 4500 Q TRAP).[11]

-

Column: Agilent SB-C18 column (1.8 µm, 2.1 mm × 100 mm).[11]

-

Mobile Phase: Gradient elution using (A) 0.1% formic acid in acetonitrile and (B) 0.1% formic acid in water.[11]

-

Detection: Use Multiple Reaction Monitoring (MRM) mode for high sensitivity and specificity, with optimized transitions for this compound and other target compounds.[11]

-

Protocol 2: Characterization of a Novel Glycosyltransferase (UGT)

This workflow outlines the process of identifying and functionally characterizing a key biosynthetic enzyme like a UGT.

Detailed Steps for In Vitro Enzyme Assay (Step 5):

-

Reaction Mixture: Prepare a reaction mixture (e.g., 50 µL total volume) containing:

-

Reaction buffer (e.g., Tris-HCl at optimal pH, typically 7.0-8.0).[7]

-

Acceptor substrate (e.g., 1 mM icariin).

-

Sugar donor (e.g., 2 mM UDP-xylose).

-

Purified recombinant enzyme (e.g., 1-2 µg).

-

-

Incubation: Incubate the mixture at an optimal temperature (e.g., 30-37°C) for a set time (e.g., 30-60 minutes).[7][9]

-

Termination: Stop the reaction by adding an equal volume of a solvent like methanol or ethyl acetate.

-

Analysis: Centrifuge to pellet the protein and analyze the supernatant for product formation using HPLC or LC-MS, comparing retention times and mass spectra to authentic standards.

Conclusion and Future Outlook

The biosynthetic pathway of this compound in Epimedium has been largely elucidated, from the core flavonoid pathway to the specific prenylation and glycosylation steps that create its unique structure. The identification and characterization of key enzymes like EpPT8 and EpF3R2″XylT have provided critical tools for understanding and manipulating its production.[4][7] While the main steps are known, the complete repertoire of UGTs and their precise substrate specificities, along with the intricate details of their regulation, are still areas of active research.[11][12]

The knowledge and protocols outlined in this guide are fundamental for future work in this field. They pave the way for metabolic engineering strategies in heterologous hosts like Saccharomyces cerevisiae or Escherichia coli to achieve sustainable, industrial-scale production of this compound and other high-value medicinal compounds from Epimedium.[1]

References

- 1. Advancements in the Biotransformation and Biosynthesis of the Primary Active Flavonoids Derived from Epimedium - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Time-series transcriptome provides insights into the gene regulation network involved in the icariin-flavonoid metabolism during the leaf development of Epimedium pubescens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The discovery of a key prenyltransferase gene assisted by a chromosome-level Epimedium pubescens genome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ep7GT, a glycosyltransferase with sugar donor flexibility from Epimedium pseudowushanense, catalyzes the 7-O-glycosylation of baohuoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Novel 3-O-rhamnoside: 2″-O-xylosyltransferase Responsible for Terminal Modification of Prenylflavonol Glycosides in Epimedium pubescens Maxim - PMC [pmc.ncbi.nlm.nih.gov]

- 8. frontiersin.org [frontiersin.org]

- 9. Frontiers | LaPT2 Gene Encodes a Flavonoid Prenyltransferase in White Lupin [frontiersin.org]

- 10. mdpi.com [mdpi.com]

- 11. Metabolomic and transcriptomic analysis of the flavonoid biosynthesis pathway in Epimedium sagittatum (Sieb. et Zucc.) Maxim. from distinct locations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Metabolomic and transcriptomic analysis of the flavonoid biosynthesis pathway in Epimedium sagittatum (Sieb. et Zucc.) Maxim. from distinct locations [frontiersin.org]

Methodological & Application

Application Note: Quantitative Determination of Epimedin A in Plant Extracts by HPLC-UV

Abstract

This application note details a validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative analysis of Epimedin A in plant extracts, particularly from Epimedium species. The described protocol provides a reliable and reproducible approach for the quality control and standardization of herbal materials and extracts containing this bioactive flavonoid. The method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile and 0.1% formic acid in water, with detection at 270 nm. This document provides comprehensive experimental protocols, method validation data, and a visual workflow to guide researchers, scientists, and drug development professionals in the accurate quantification of this compound.

Introduction

This compound is a key bioactive flavonoid glycoside found in various species of the genus Epimedium, commonly known as Horny Goat Weed. This compound, along with other prenylflavonoids like icariin and Epimedin B and C, is believed to contribute significantly to the therapeutic effects of Epimedium extracts, which are widely used in traditional medicine for a variety of indications. Accurate and precise quantification of this compound is crucial for the quality control of raw herbal materials, standardization of extracts, and in pharmacokinetic and pharmacodynamic studies. High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or a variable wavelength UV detector is a robust and widely accessible technique for this purpose. This application note presents a detailed protocol based on established methodologies for the determination of this compound.[1][2]

Principle of the Method

The method is based on reversed-phase HPLC, where the separation of this compound from other components in the extract is achieved on a non-polar C18 stationary phase. A mobile phase consisting of a polar mixture of acetonitrile and water with a formic acid modifier is used. A gradient elution, where the concentration of the organic solvent (acetonitrile) is increased over time, allows for the efficient separation of compounds with varying polarities. Following separation, this compound is detected by its characteristic UV absorbance at 270 nm. Quantification is performed by comparing the peak area of this compound in the sample chromatogram to a calibration curve generated from standard solutions of known concentrations.

Experimental Protocols

Reagents and Materials

-

This compound reference standard (purity ≥ 98%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (analytical grade)

-

Deionized water (18.2 MΩ·cm)

-

Epimedium plant material (dried and powdered)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Degasser

-

Quaternary or binary pump

-

Autosampler

-

Thermostatted column compartment

-

UV or DAD detector

-

-

Analytical balance

-

Ultrasonic bath

-

Centrifuge

-

Vortex mixer

-

Syringe filters (0.45 µm)

-

Volumetric flasks and pipettes

Preparation of Standard Solutions

-

Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol. This solution can be stored at 4°C for short-term use.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve a concentration range suitable for the calibration curve (e.g., 2, 5, 10, 20, 50 µg/mL).[2]

Sample Preparation (from Epimedium plant material)

-

Accurately weigh about 0.5 g of powdered Epimedium plant material into a centrifuge tube.

-

Add 10 mL of methanol.

-

Vortex for 1 minute to ensure thorough mixing.

-

Perform ultrasonic extraction for 30 minutes in an ultrasonic bath.

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Carefully collect the supernatant.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial prior to injection.[2]

HPLC-UV Operating Conditions

The following chromatographic conditions are recommended for the analysis of this compound:

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | A specific gradient program should be optimized for the specific column and system, but a representative program is: 0-15 min, 20-30% B; 15-30 min, 30-40% B; 30-40 min, 40-50% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 270 nm |

| Injection Volume | 10 µL |

Note: The gradient program may require optimization based on the specific HPLC system and column used to achieve the best separation.

Method Validation Summary

The described HPLC-UV method has been validated for its performance in the quantification of this compound. The following tables summarize the key validation parameters.

Table 1: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)

| Analyte | Linear Range (µg/mL) | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) |

| This compound | 2 - 50 | > 0.999 | 0.5 | 1.5 |

Table 2: Precision

| Analyte | Concentration (µg/mL) | Intra-day Precision (RSD, %) | Inter-day Precision (RSD, %) |

| This compound | 5 | < 2.0 | < 2.0 |

| 10 | < 2.0 | < 2.0 | |

| 25 | < 2.0 | < 2.0 |

Table 3: Accuracy (Recovery)

| Analyte | Spiked Concentration (µg/mL) | Recovery (%) |

| This compound | 5 | 95 - 105 |

| 10 | 95 - 105 | |

| 25 | 95 - 105 |

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the quantification of this compound.

Conclusion

The HPLC-UV method detailed in this application note is a robust, reliable, and accurate technique for the quantitative determination of this compound in plant extracts. The protocol is straightforward and utilizes commonly available instrumentation and reagents, making it suitable for routine quality control in research and industrial settings. The provided validation data demonstrates that the method meets the requirements for precision, accuracy, and linearity, ensuring confidence in the obtained results.

References

Quantitative Analysis of Epimedin A in Rat Plasma Using LC-MS/MS: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epimedin A is one of the primary bioactive flavonoid glycosides found in plants of the Epimedium genus, commonly known as Horny Goat Weed. These plants have a long history of use in traditional medicine for various purposes. Due to its potential pharmacological activities, there is a growing interest in the accurate and reliable quantification of this compound in biological matrices to support pharmacokinetic, toxicokinetic, and drug metabolism studies.

This application note provides a detailed protocol for the quantitative analysis of this compound in rat plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described method is sensitive, specific, and has been validated for its accuracy and precision, making it suitable for regulated bioanalysis.

Experimental Workflow

The overall experimental workflow for the quantitative analysis of this compound in rat plasma is depicted below.

Caption: Workflow for this compound analysis.

Detailed Experimental Protocol

This protocol is based on a validated method for the simultaneous determination of multiple bioactive compounds, including this compound, in rat plasma.[1][2][3]

Materials and Reagents

-

This compound reference standard (purity >98%)

-

Internal Standard (IS), e.g., Icariin or other suitable compound

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Rat plasma (blank)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source

Sample Preparation

-

Thaw frozen rat plasma samples at room temperature.

-

To a 100 µL aliquot of plasma, add 300 µL of acetonitrile (containing the internal standard) to precipitate proteins.[1][2][4]

-

Vortex the mixture for 1 minute.

-

Centrifuge the samples at 14,800 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen gas.

-

Reconstitute the residue in 150 µL of the initial mobile phase.[5]

-

Centrifuge the reconstituted sample at 14,800 rpm for 1 minute.

-

Inject a 5 µL aliquot of the supernatant into the LC-MS/MS system for analysis.[5]

Liquid Chromatography Conditions

-

Column: CORTECS® C18 column (4.6 mm × 150 mm, 2.7 µm) or equivalent.[1][2][4]

-

Gradient Elution: A gradient elution is typically used to achieve optimal separation. The specific gradient should be optimized based on the system and other analytes.

-

Column Temperature: Maintained at a constant temperature, e.g., 35°C.[6]

-

Autosampler Temperature: 4°C.[5]

Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.[1][2][3]

-

Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).[1][2][4]

-

Ion Spray Voltage: -4500 V.[5]

-

Source Temperature: 350°C.[5]

-

MRM Transitions: The specific precursor-to-product ion transitions for this compound and the internal standard need to be optimized. For this compound, a potential transition is m/z 821.3 → 659.2.

Method Validation and Quantitative Data

The LC-MS/MS method was validated according to established guidelines to ensure its reliability for bioanalysis. The key validation parameters are summarized below.

Linearity and Sensitivity

The method demonstrated excellent linearity over the tested concentration range.

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | Lower Limit of Quantification (LLOQ) (ng/mL) |

| This compound | 1.0 - 500 | > 0.9950 | < 10 |

Data compiled from similar flavonoid analyses.[3][7]

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at low, medium, and high quality control (QC) concentrations.

| Analyte | Concentration Level | Intra-day Precision (RSD %) | Inter-day Precision (RSD %) | Accuracy (RE %) |

| This compound | Low QC | < 12.32 | < 10.30 | -13.00 to 11.09 |

| Medium QC | < 12.32 | < 10.30 | -13.00 to 11.09 | |

| High QC | < 12.32 | < 10.30 | -13.00 to 11.09 |

The precision (RSD) was consistently less than 10.9%, and the accuracy (RE) ranged from -5.6% to 13.0% for a panel of 12 compounds including this compound.[1][2][3]

Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed to ensure that the sample preparation process was efficient and that endogenous plasma components did not interfere with the quantification.

| Analyte | Extraction Recovery (%) | Matrix Effect (%) |

| This compound | 60.66 - 99.77 | 93.08 - 119.84 |

Values represent the range observed for a panel of 12 compounds including this compound.[1][2][4]

Stability

The stability of this compound in rat plasma was evaluated under various storage and handling conditions. The results indicated that the analyte was stable under the tested conditions, with a relative standard deviation (RSD) lower than 11.7%.[1][2][4]

Application

This validated LC-MS/MS method was successfully applied to a pharmacokinetic study of Epimedium extract in rats.[1][2] The method allowed for the accurate determination of the plasma concentration-time profile of this compound and other bioactive components after oral administration.

Conclusion

The LC-MS/MS method described in this application note provides a robust, sensitive, and specific approach for the quantitative analysis of this compound in rat plasma. The detailed protocol and validated performance data demonstrate its suitability for supporting drug discovery and development activities, particularly in the field of pharmacokinetics.

References

- 1. Development and Validation of a HPLC-MS/MS Method for Simultaneous Determination of Twelve Bioactive Compounds in Epimedium: Application to a Pharmacokinetic Study in Rats [mdpi.com]

- 2. Development and Validation of a HPLC-MS/MS Method for Simultaneous Determination of Twelve Bioactive Compounds in Epimedium: Application to a Pharmacokinetic Study in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development and Validation of a HPLC-MS/MS Method for Simultaneous Determination of Twelve Bioactive Compounds in Epimedium: Application to a Pharmacokinetic Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Determination of Epimedin B in Rat Plasma and Tissue by LC-MS/MS: Application in Pharmacokinetic and Tissue Distribution Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Qualitative and quantitative analyses of Epimedium wushanense by high-performance liquid chromatography coupled with diode array detection and electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: Epimedin A in Murine Osteoporosis Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of Epimedin A (EA) in murine models of osteoporosis, summarizing key findings and detailing experimental protocols. The information is intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of this compound for osteoporosis.

Overview of this compound's Therapeutic Potential

This compound, a prenylated flavonol glycoside, is a primary active component of Herba Epimedii. Research has demonstrated its potential in treating osteoporosis by promoting bone formation and inhibiting bone resorption. In vivo studies using ovariectomized (OVX) murine models, which mimic postmenopausal osteoporosis, have shown that this compound can significantly improve bone mineral density and microstructure.[1][2] The underlying mechanism often involves the modulation of key signaling pathways that regulate bone cell activity.

Quantitative Data Summary

The following tables summarize the quantitative results from studies administering this compound to ovariectomized (OVX) mice or rats. These studies demonstrate a dose-dependent improvement in bone health parameters.

Table 1: Effects of this compound on Bone Microarchitecture in OVX Rats [2]

| Parameter | Sham Group | OVX Model Group | OVX + this compound (Low Dose) | OVX + this compound (Medium Dose) | OVX + this compound (High Dose) |

| BMD (g/cm³) | 0.28 ± 0.03 | 0.15 ± 0.02 | 0.19 ± 0.02 | 0.22 ± 0.03 | 0.25 ± 0.03 |

| BV/TV (%) | 25.3 ± 2.1 | 12.8 ± 1.5 | 16.5 ± 1.8 | 19.7 ± 2.0 | 22.9 ± 2.3 |

| Tb.Th (mm) | 0.068 ± 0.007 | 0.041 ± 0.005 | 0.050 ± 0.006 | 0.058 ± 0.007 | 0.063 ± 0.008 |

| Tb.N (1/mm) | 3.7 ± 0.4 | 2.1 ± 0.3 | 2.6 ± 0.3 | 3.0 ± 0.4 | 3.4 ± 0.4 |

| Tb.Sp (mm) | 0.27 ± 0.03 | 0.48 ± 0.05 | 0.39 ± 0.04 | 0.33 ± 0.04 | 0.29 ± 0.03* |

Data are presented as mean ± standard deviation. *p < 0.05 compared to the OVX Model Group. BMD: Bone Mineral Density; BV/TV: Bone Volume/Total Volume; Tb.Th: Trabecular Thickness; Tb.N: Trabecular Number; Tb.Sp: Trabecular Separation.

Table 2: Effects of this compound on Body and Uterine Weight in OVX Mice [1]

| Group | Body Weight (g) | Uterus Index (mg/g) |

| Sham | 24.5 ± 2.5 | 4.8 ± 0.5 |

| OVX Model | 28.9 ± 3.1 | 1.2 ± 0.3 |

| OVX + Estradiol Valerate (E2) | 26.1 ± 2.8 | 3.9 ± 0.4* |

| OVX + this compound (5 mg/kg) | 27.8 ± 3.0 | 1.5 ± 0.3 |

| OVX + this compound (10 mg/kg) | 27.5 ± 2.9 | 1.6 ± 0.4 |

| OVX + this compound (20 mg/kg) | 27.1 ± 2.7 | 1.8 ± 0.4 |

Data are presented as mean ± standard deviation. *p < 0.05 compared to the OVX Model Group. The uterus index is a measure of uterine atrophy due to estrogen deficiency.

Experimental Protocols

Ovariectomized (OVX) Murine Model of Osteoporosis

This protocol describes the induction of osteoporosis in female mice or rats through bilateral ovariectomy, which simulates postmenopausal estrogen deficiency.

Materials:

-

8-week-old female C57BL/6 mice or Sprague-Dawley rats

-

Anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail)

-

Surgical tools (scalpel, scissors, forceps)

-

Suture materials

-

Antiseptic solution and sterile saline

-

Warming pad

Procedure:

-

Anesthesia and Preparation: Anesthetize the animal and shave the dorsal lumbar region. Disinfect the surgical area with an antiseptic solution.

-

Incision: Make a single midline dorsal skin incision (approximately 1 cm) between the last rib and the iliac crest.

-

Ovary Localization: Locate the ovaries embedded in the retroperitoneal fat pads.

-

Ovariectomy: Ligate the ovarian blood vessels and the fallopian tube with absorbable sutures. Carefully resect both ovaries.

-

Closure: Suture the muscle layer and close the skin incision with wound clips or non-absorbable sutures.

-

Post-operative Care: Administer analgesics as required and monitor the animals for recovery on a warming pad. Sham-operated animals undergo the same procedure without ovary removal.

-

Model Establishment: Allow a period of 6-8 weeks post-surgery for the establishment of significant bone loss before commencing treatment.[1]

Administration of this compound

Materials:

-

This compound (purity >98%)

-

Vehicle (e.g., sterile water, 0.5% carboxymethylcellulose sodium)

-

Oral gavage needles

Procedure:

-

Preparation of Dosing Solution: Prepare a homogenous suspension of this compound in the chosen vehicle. Concentrations of 5, 10, and 20 mg/kg body weight are commonly used.[1]

-

Administration: Administer the this compound suspension to the animals via oral gavage once daily.

-

Treatment Duration: Continue the treatment for a period of 8 weeks.[1] Control groups should receive the vehicle alone.

Micro-Computed Tomography (Micro-CT) Analysis

Materials:

-

Micro-CT scanner

-

Analysis software (e.g., Amira, CTAn)

Procedure:

-

Sample Preparation: Euthanize the animals and carefully dissect the femurs or tibias, removing all soft tissue. Store the bones in 70% ethanol.

-

Scanning: Scan the proximal tibia or distal femur using a high-resolution micro-CT scanner.

-

Image Reconstruction: Reconstruct the scanned images to create 3D models of the bone.

-

Region of Interest (ROI) Selection: Define a region of interest in the trabecular bone of the metaphysis, typically starting just below the growth plate and extending for a defined number of slices.

-

Analysis: Quantify 3D morphometric parameters within the ROI, including Bone Mineral Density (BMD), Bone Volume/Total Volume (BV/TV), Trabecular Thickness (Tb.Th), Trabecular Number (Tb.N), and Trabecular Separation (Tb.Sp).

Histological Analysis (H&E Staining)

Materials:

-

4% Paraformaldehyde (PFA)

-

EDTA decalcifying solution

-

Paraffin wax

-

Microtome

-

Hematoxylin and Eosin (H&E) stains

Procedure:

-

Fixation: Fix the dissected bones in 4% PFA for 24-48 hours.

-

Decalcification: Decalcify the bones in EDTA solution for 2-3 weeks, changing the solution every 2-3 days.

-

Processing and Embedding: Dehydrate the samples through a graded series of ethanol, clear with xylene, and embed in paraffin wax.

-

Sectioning: Cut 5 µm thick sections using a microtome.

-

Staining: Deparaffinize and rehydrate the sections. Stain with Hematoxylin to visualize cell nuclei (blue/purple) and Eosin to visualize the cytoplasm and extracellular matrix (pink).

-

Imaging: Mount the stained sections and examine them under a light microscope to observe changes in trabecular bone structure and cellularity.[1]

Visualizations

Experimental Workflow

Caption: Workflow for evaluating this compound in an OVX murine model.

Signaling Pathway of this compound in Osteoclastogenesis

References

Application Notes and Protocols for Evaluating Epimedin A Bioactivity Using a Zebrafish Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epimedin A, a primary flavonoid glycoside isolated from the genus Epimedium, has garnered significant interest for its potential therapeutic properties, particularly in the field of bone health and angiogenesis. The zebrafish (Danio rerio) has emerged as a powerful in vivo model for rapid, high-throughput screening of bioactive compounds due to its genetic homology with humans, rapid development, and transparent embryos that allow for real-time visualization of developmental processes. This document provides detailed application notes and protocols for utilizing the zebrafish model to evaluate the bioactivity of this compound, with a focus on its pro-osteogenic and pro-angiogenic effects. While direct quantitative data for this compound is limited in published literature, the protocols and expected outcomes are based on extensive research on the closely related and structurally similar compound, Epimedin C, which has been shown to promote bone formation and modulate key signaling pathways in zebrafish models of osteoporosis.[1][2][3][4][5]

Bioactivity of Epimedins in Zebrafish: An Overview

Studies using zebrafish larvae have demonstrated the potent osteoprotective effects of flavonoids from Epimedium. Specifically, in glucocorticoid-induced osteoporosis (GIOP) models, these compounds have been shown to rescue bone mineralization defects, enhance bone density, and promote osteoblast differentiation.[1][2][3] The underlying mechanisms involve the modulation of critical signaling pathways associated with bone metabolism, including the PI3K/AKT/RUNX2, MAPK, and estrogen signaling pathways.[1][5] Furthermore, the zebrafish model is well-suited for assessing the impact of compounds on angiogenesis, a critical process in both development and disease.

I. Evaluation of Pro-Osteogenic Activity

The zebrafish larval skeleton develops rapidly, making it an excellent system to study the effects of compounds on bone formation and mineralization. A common approach is to induce an osteoporotic phenotype using glucocorticoids like prednisolone or dexamethasone, and then assess the ability of the test compound to rescue this phenotype.[1][2][3]

Quantitative Data Summary

The following data is derived from studies on Epimedin C in a glucocorticoid-induced osteoporosis zebrafish model and is presented here as a representative expectation for this compound activity. Researchers should generate their own dose-response curves for this compound.

Table 1: Effect of Epimedin C on Bone Mineralization in Prednisolone-Treated Zebrafish Larvae

| Treatment Group | Concentration | Mean Mineralized Area of Cranial Bone (µm²) | Integrated Optical Density (IOD) of Cranial Bone |

| Control | - | 15,000 ± 1,200 | 2.5 x 10⁶ ± 0.2 x 10⁶ |

| Prednisolone | 25 µM | 8,500 ± 950 | 1.4 x 10⁶ ± 0.15 x 10⁶ |

| Epimedin C | 1 µM | 10,500 ± 1,100 | 1.8 x 10⁶ ± 0.2 x 10⁶ |

| Epimedin C | 5 µM | 12,800 ± 1,300 | 2.2 x 10⁶ ± 0.25 x 10⁶ |

| Epimedin C | 10 µM | 14,500 ± 1,150 | 2.4 x 10⁶ ± 0.2 x 10⁶ |

Data are presented as mean ± standard deviation. Values are hypothetical and based on trends observed in published studies on Epimedin C.

Experimental Protocol: Assessment of Bone Mineralization

This protocol details the induction of osteoporosis in zebrafish larvae and the subsequent evaluation of the therapeutic potential of this compound.

Materials:

-

Wild-type or transgenic (e.g., Tg(sp7:EGFP)) zebrafish larvae

-

This compound

-

Prednisolone or Dexamethasone

-

Alizarin Red S staining solution

-

Calcein staining solution

-

Microscopy imaging system with fluorescence capabilities

-

Image analysis software (e.g., ImageJ)

Procedure:

-

Zebrafish Larvae Culture: Raise zebrafish embryos at 28.5°C in E3 medium.

-

Induction of Osteoporosis: At 3 days post-fertilization (dpf), expose larvae to 25 µM prednisolone in E3 medium to induce an osteoporotic phenotype.

-

This compound Treatment: At 4 dpf, co-incubate the prednisolone-treated larvae with varying concentrations of this compound (e.g., 1, 5, 10 µM). Include a vehicle control group (DMSO) and a positive control group (e.g., a known anti-osteoporotic drug).

-

Staining for Bone Mineralization:

-

Alizarin Red S Staining (endpoint at 9 dpf):

-

Fix larvae in 4% paraformaldehyde (PFA) overnight at 4°C.

-

Wash with phosphate-buffered saline with Tween 20 (PBST).

-

Stain with 0.05% Alizarin Red S solution (pH 4.1-4.3) for 30 minutes.

-

Destain in 1% KOH with 20% glycerol.

-

-

Calcein Staining (for live imaging):

-

Incubate live larvae in 0.2% Calcein solution for 10 minutes.

-

Rinse three times with E3 medium.

-

-

-

Imaging and Quantification:

-

Image the cranial and vertebral bones of the larvae using a fluorescence microscope.

-

Quantify the mineralized area and the Integrated Optical Density (IOD) using image analysis software.

-

Signaling Pathway Implicated in Osteogenesis

The pro-osteogenic effects of Epimedins are believed to be mediated through the activation of the PI3K/AKT pathway, which subsequently upregulates the master osteogenic transcription factor, RUNX2.

Caption: PI3K/AKT/RUNX2 signaling pathway activated by this compound.

II. Evaluation of Pro-Angiogenic Activity

The zebrafish model, particularly transgenic lines with fluorescently labeled vasculature (e.g., Tg(fli1:EGFP)), provides an exceptional platform for visualizing and quantifying angiogenesis in vivo.

Quantitative Data Summary

Table 2: Hypothetical Effect of this compound on Intersomitic Vessel (ISV) Formation

| Treatment Group | Concentration | Average Number of ISVs per Embryo | Average ISV Length (µm) |

| Control | - | 25 ± 2 | 150 ± 15 |

| This compound | 1 µM | 28 ± 3 | 165 ± 18 |

| This compound | 5 µM | 32 ± 2 | 180 ± 20 |